N1-(4-acetamidophenyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide
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Description
N1-(4-acetamidophenyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide, also known as ACP-105, is a non-steroidal selective androgen receptor modulator (SARM). It was first synthesized in 2009 by the pharmaceutical company Acadia Pharmaceuticals. ACP-105 is currently being studied for its potential applications in treating muscle wasting, osteoporosis, and other conditions related to androgen deficiency.
Scientific Research Applications
1. Antihistaminic Activity
N1-(4-acetamidophenyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide is related to cetirizine, a piperazine antihistamine. Cetirizine, as a selective H1 histamine receptor antagonist, is effective in treating urticaria and allergic rhinitis. This suggests potential antihistaminic applications for the compound (Arlette, 1991).
2. Pain Relief Potential
In a study involving a similar compound, 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethylamino)-N-(3,4,5-trimethoxybenzyl)acetamide (HYP-1), it was found to have potential analgesic activities against nociceptive, inflammatory, and neuropathic pain. This indicates possible pain relief applications for N1-(4-acetamidophenyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide (Kam et al., 2012).
3. Antimicrobial and Anticancer Activity
A study on a related compound, 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, demonstrated significant antimicrobial activity, comparable to standard drugs, and anticancer activity. This suggests that N1-(4-acetamidophenyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide could have similar biomedical applications (Mehta et al., 2019).
4. Synthesis and Pharmacological Evaluation
The synthesis and evaluation of similar compounds, such as N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl)piperazin-1-yl)acetamides, have been conducted to assess their central nervous system (CNS) effects. This research area could be relevant for the development of new CNS agents using N1-(4-acetamidophenyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide (Verma et al., 2017).
properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN5O3/c1-16(29)25-18-4-6-19(7-5-18)26-22(31)21(30)24-10-11-27-12-14-28(15-13-27)20-8-2-17(23)3-9-20/h2-9H,10-15H2,1H3,(H,24,30)(H,25,29)(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGSISWXHBADPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-acetamidophenyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide |
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